molecular formula C17H15N7O2 B606779 CP-466722 CAS No. 1080622-86-1

CP-466722

カタログ番号: B606779
CAS番号: 1080622-86-1
分子量: 349.3 g/mol
InChIキー: ILBRKJBKDGCSCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

CP-466722 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

    Cancer Research: this compound is used to study the role of ATM kinase in cancer cells and to develop potential cancer therapies.

    DNA Damage Response: The compound is used to investigate the DNA damage response pathways and the role of ATM kinase in coordinating cell cycle progression with DNA repair.

    Drug Development: this compound serves as a lead compound for the development of new ATM kinase inhibitors with improved potency and selectivity.

作用機序

CP-466722は、ATMキナーゼの活性を選択的に阻害することで効果を発揮します。 ATMキナーゼは、DNA損傷応答の主要な調節因子であり、その阻害は、細胞周期チェックポイントの破壊とDNA損傷の蓄積につながります . この化合物は、ATMキナーゼの活性部位に結合し、そのリン酸化と活性化を防ぎます。 この阻害は、DNA修復と細胞周期調節に関与する下流シグナル伝達経路の抑制につながります .

類似の化合物との比較

This compoundは、ATMキナーゼに対する高い特異性と可逆的な阻害メカニズムが独特です。類似の化合物には以下が含まれます。

これらの化合物は、ATMキナーゼを標的とする共通の目標を共有しますが、化学構造、効力、選択性プロファイルが異なります。

準備方法

合成ルートと反応条件

CP-466722の合成には、市販の出発物質から始まる複数のステップが含まれます。重要なステップには、キナゾリンコアの形成と、ピリジンとトリアゾール部分を導入するためのその後の官能基化が含まれます。 反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒と触媒の使用を含み、反応を促進します .

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に、標準的な有機合成技術を使用して研究室で合成されます。 プロセスには、反応条件を慎重に制御して、最終生成物の高純度と収率を確保することが含まれます .

化学反応の分析

反応の種類

CP-466722は、キナゾリン環やトリアゾール環などの反応性官能基の存在により、主に置換反応を起こします。 これらの反応は、通常、化合物の分解を防ぐために穏やかな条件下で行われます .

一般的な試薬と条件

This compoundの合成と修飾で使用される一般的な試薬には、DMSOなどの有機溶媒、触媒、置換反応のためのさまざまな求核剤が含まれます。 反応は、多くの場合、室温またはわずかに上昇した温度で行われ、収率を最適化します .

形成される主な生成物

This compoundを含む反応から形成される主な生成物は、通常、官能基が修飾された誘導体です。 これらの誘導体は、構造活性相関を研究し、研究目的でより強力なアナログを開発するために使用されます .

科学研究の応用

This compoundは、特に化学、生物学、医学、産業の分野において、科学研究において幅広い用途があります。主な用途の一部を以下に示します。

    がん研究: this compoundは、がん細胞におけるATMキナーゼの役割を研究し、潜在的ながん治療法を開発するために使用されます。

    DNA損傷応答: この化合物は、DNA損傷応答経路とDNA修復と細胞周期の進行を調整する際のATMキナーゼの役割を調査するために使用されます。

    創薬: this compoundは、改善された効力と選択性を備えた新しいATMキナーゼ阻害剤の開発のためのリード化合物として機能します。

類似化合物との比較

CP-466722 is unique in its high specificity for ATM kinase and its reversible inhibition mechanism. Similar compounds include:

These compounds share the common goal of targeting ATM kinase but differ in their chemical structures, potency, and selectivity profiles.

生物活性

CP-466722 is a selective inhibitor of the ATM (Ataxia Telangiectasia Mutated) kinase, which plays a crucial role in the cellular response to DNA damage, particularly double-strand breaks. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing the sensitivity of tumor cells to radiation therapy.

This compound primarily inhibits ATM kinase activity, which is essential for the activation of signaling pathways that coordinate cell cycle progression and DNA repair in response to DNA damage. Inhibition of ATM leads to disrupted phosphorylation events associated with cell cycle checkpoints, particularly affecting proteins like p53 and KAP1, which are critical for cellular responses to stress and damage.

Key Findings:

  • IC50 Value : this compound exhibits an IC50 value of 0.41 μM, indicating its potency as an ATM inhibitor .
  • Non-Toxicity : The compound has been characterized as non-toxic in various human cell lines, including primary fibroblasts and several tumor cell lines .
  • Reversible Inhibition : The inhibition of ATM activity by this compound is rapid and reversible, allowing for transient modulation of ATM function without long-term cellular toxicity .

Sensitization to Ionizing Radiation (IR)

One of the most significant biological activities of this compound is its ability to sensitize tumor cells to ionizing radiation. Studies have shown that even short-term exposure to this compound can enhance the effectiveness of radiation therapy by impairing the ability of cancer cells to repair DNA damage.

  • Clonogenic Survival Assays : These assays demonstrated that transient inhibition of ATM is sufficient to sensitize cells to IR, suggesting that short-duration treatment with this compound could enhance tumor cell killing during radiotherapy .

Induction of Apoptosis

While this compound is primarily noted for its role in radiosensitization, it has also been observed to induce apoptosis in certain cancer cell lines, including MCF-7 and SKBr-3. This dual action may enhance its therapeutic potential in cancers that are resistant to conventional treatments .

In Vitro Studies

In vitro experiments have consistently shown that this compound effectively inhibits ATM-dependent phosphorylation events across various cell lines:

Cell LineTreatment ConcentrationEffect on pATMEffect on Cell Cycle
MCF-710 μMDecreasedIncreased G2/M phase
HeLa6 μMDecreasedIncreased G2/M phase
SKBr-310 μMDecreasedIncreased G2/M phase

These results indicate a clear pattern where this compound not only inhibits key phosphorylation events but also alters the cell cycle dynamics favorably towards radiosensitization .

In Vivo Studies

Recent studies have extended the findings into animal models. For instance, mice injected with lung cancer cells showed reduced metastatic potential when treated with this compound, highlighting its potential beyond just radiosensitization:

  • Tumor Growth Monitoring : Mice treated with this compound displayed significantly reduced tumor growth compared to control groups, suggesting effective modulation of tumor response mechanisms .

特性

IUPAC Name

2-(6,7-dimethoxyquinazolin-4-yl)-5-pyridin-2-yl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c1-25-13-7-10-12(8-14(13)26-2)20-9-21-16(10)24-17(18)22-15(23-24)11-5-3-4-6-19-11/h3-9H,1-2H3,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBRKJBKDGCSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3C(=NC(=N3)C4=CC=CC=N4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659313
Record name 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080622-86-1
Record name 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1080622-86-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary mechanism of action for 1-(6,7-dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine (CP466722)?

A: CP466722 functions as a potent and reversible inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase [, , ]. ATM is a critical regulator of cellular responses to DNA double-strand breaks (DSBs) []. Upon DSB formation, ATM is activated and phosphorylates downstream targets like p53, Chk2, BRCA1, and KAP1, ultimately influencing cell cycle progression and DNA repair processes [].

Q2: How does inhibition of ATM kinase by CP466722 affect cancer cells?

A: Inhibition of ATM kinase by CP466722 disrupts the DNA damage response pathway [, ]. This disruption has been shown to sensitize tumor cells to ionizing radiation, making them more susceptible to the cytotoxic effects of radiotherapy [, ].

Q3: Is CP466722 selective for ATM kinase?

A: While CP466722 was initially identified as an ATM kinase inhibitor, subsequent research using chemoproteomic profiling revealed that it also binds strongly to activin receptor-like kinase 2 (ALK2) []. This finding suggests that CP466722 may have a broader target profile than initially thought and could potentially be explored for therapeutic purposes in diseases involving ALK2, such as fibrodysplasia ossificans progressiva [].

Q4: What is the significance of the reversible nature of CP466722's inhibition of ATM kinase?

A: The reversibility of CP466722's inhibitory action on ATM kinase is a significant advantage. It allows researchers to study the dynamic nature of ATM kinase activity and its downstream effects []. This characteristic also suggests that transient inhibition of ATM kinase by CP466722 might be sufficient to enhance the therapeutic efficacy of radiotherapy [].

Q5: How does CP466722 affect glucose transport?

A: Studies have indicated that CP466722 can reduce glucose transport, specifically the transport mediated by glucose transporter 1 (GLUT1) []. This effect is linked to ATM's role in regulating GLUT1 localization and trafficking through phosphorylation of the GLUT1 S490 site [, ]. Inhibiting ATM with CP466722 diminishes cell surface GLUT1 and reduces glucose transport in muscle cells [].

Q6: Are there any potential biomarkers for predicting the efficacy of CP466722?

A: While specific biomarkers for CP466722 efficacy haven't been definitively established, research suggests that ATM activation itself could serve as a potential biomarker for radiation exposure and might correlate with treatment response []. Further investigation into specific downstream targets of ATM or other molecules involved in the DNA damage response pathway could reveal more precise biomarkers for predicting CP466722's effectiveness.

Q7: Has CP466722 been tested in clinical trials?

A: While CP466722 has shown promise in preclinical studies, it has not yet progressed to clinical trials []. More research is needed to determine its safety, efficacy, and potential clinical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。